2,3-Dibromoquinoxaline

Description

Overview of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a privileged scaffold in contemporary organic chemistry. rsc.orgmtieat.org Its unique structure, characterized by an electron-deficient pyrazine ring, imparts a range of valuable physicochemical properties. researchgate.net This has led to the extensive use of quinoxaline derivatives in various scientific and technological fields. rsc.orgresearchgate.net

The versatility of the quinoxaline core allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. rsc.orgresearchgate.net Consequently, quinoxaline-based molecules have been investigated for their roles as bioactive agents, fluorescent materials, organic dyes, and components in electroluminescent devices and solar cells. rsc.org The development of novel synthetic strategies to create diverse quinoxaline derivatives remains an active area of research, driven by the continuous demand for new molecules with tailored functions. rsc.orgbenthamdirect.com

Importance of Halogenated Quinoxalines as Advanced Synthetic Intermediates

Within the broad family of quinoxaline derivatives, halogenated quinoxalines stand out as exceptionally valuable synthetic intermediates. sigmaaldrich.com The introduction of halogen atoms, such as bromine or chlorine, onto the quinoxaline core provides reactive handles for a wide array of chemical transformations. sigmaaldrich.commdpi.com These halogen atoms can be readily substituted or participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The reactivity of halogenated quinoxalines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is particularly noteworthy. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for molecular diversification. The strategic placement of halogens on the quinoxaline ring can influence the regioselectivity of these reactions, offering precise control over the final product. This makes halogenated quinoxalines indispensable building blocks in the synthesis of pharmaceuticals, functional materials, and other high-value organic compounds. sigmaaldrich.com

Current Research Landscape and Emerging Trends for 2,3-Dibromoquinoxaline

Among the halogenated quinoxalines, this compound has emerged as a key focus of current research due to its bifunctional nature. With bromine atoms at the 2 and 3 positions, this compound offers two reactive sites for sequential or one-pot functionalization. A significant trend in the utilization of this compound is its application in the synthesis of fused heterocyclic systems, particularly indolo[2,3-b]quinoxalines. rsc.orgresearchgate.net These complex molecules are often constructed through palladium-catalyzed C-N coupling and C-H activation reactions. rsc.org

Furthermore, this compound is a crucial precursor in the development of materials for organic electronics. Its derivatives are being explored for applications in electrochromic devices and organic solar cells due to their favorable electronic properties. The ability to systematically modify the structure of this compound through cross-coupling reactions allows for the fine-tuning of properties like band gap and charge transport, which are critical for device performance. rsc.org Research is also focused on expanding the scope of reactions that this compound can undergo, including nucleophilic substitution and various cyclization reactions to generate novel molecular frameworks.

Key Properties and Reactions of this compound

| Property/Reaction | Description |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Synthesis | Typically synthesized by the bromination of quinoxaline-2,3(1H,4H)-dione using reagents like phosphorus pentabromide. semanticscholar.org |

| Key Reactions | Undergoes nucleophilic substitution, palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions. rsc.org |

| Primary Applications | Serves as a versatile intermediate for synthesizing anticancer agents, serotonin (B10506) receptor ligands, and materials for electrochromic devices and organic solar cells. |

Established Synthesis of this compound

The most common and widely reported method for preparing this compound is a two-step process that begins with a readily available starting material.

The conventional synthesis of this compound is a robust and efficient procedure. The first step involves the condensation reaction of 1,2-phenylenediamine with diethyl oxalate (B1200264) or oxalic acid. arcjournals.orgresearchgate.net This reaction, typically performed under reflux conditions, yields the intermediate 1,4-dihydroquinoxaline-2,3-dione, a stable, high-melting solid. arcjournals.org

Palladium-Catalyzed Cross-Coupling Strategies Employing this compound

The presence of two reactive C-Br bonds makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of fused nitrogen heterocycles. These strategies can be broadly categorized into one-pot domino reactions and sequential coupling processes.

One-pot domino reactions offer an efficient pathway to complex molecules by combining multiple transformations in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.govbeilstein-journals.org Such strategies have been successfully applied to this compound for the synthesis of indolo[2,3-b]quinoxaline derivatives. uni-rostock.deresearchgate.net These processes typically involve a sequence of palladium-catalyzed C-N bond formations and a C-H activation step. nih.govevitachem.com

The mechanism of the one-pot synthesis of indolo[2,3-b]quinoxalines from this compound and anilines is a complex catalytic cycle. chim.it The process is believed to initiate with a standard Buchwald-Hartwig amination, where the palladium catalyst facilitates the coupling of an aniline (B41778) derivative with one of the C-Br bonds on the quinoxaline core to form a C-N bond. nih.govmit.edu

Following this initial intermolecular C-N coupling, the resulting intermediate undergoes a second, intramolecular transformation. This step is a palladium-catalyzed C-H activation/arylation, where the palladium catalyst, still associated with the molecule, facilitates the formation of a bond between the second reactive carbon of the quinoxaline ring and an ortho-C-H bond on the aniline's phenyl ring. chim.itbeilstein-journals.org This intramolecular cyclization results in the formation of the fused indole (B1671886) ring system. The catalytic cycle involves steps of oxidative addition, reductive elimination, and regeneration of the active Pd(0) species. mit.edubeilstein-journals.org The use of specific ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has been shown to be effective in promoting these domino reactions. nih.govacs.org

While one-pot domino reactions provide an elegant and efficient route to indolo[2,3-b]quinoxalines, their substrate scope is not without limitations. uni-rostock.deresearchgate.net A significant challenge is steric hindrance. Research has shown that these domino reactions work well with unsubstituted anilines and those bearing substituents at the para-position. acs.org However, the use of sterically crowded anilines, particularly those with substituents at the ortho or meta positions, often leads to significantly lower yields. chim.itacs.org This limitation suggests that steric bulk near the reacting C-H bond hinders the intramolecular C-H activation/cyclization step. chim.it

The table below presents data from an optimization study for a domino reaction, illustrating the impact of different ligands and reaction parameters on the yield of the final product.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 35 |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 20 |

| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | <5 |

| 4 | Pd₂(dba)₃ | PCy₃ | K₂CO₃ | Toluene | 30 |

| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 40 |

| 6 | Pd(OAc)₂ | PCy₃ | NaOtBu | Toluene | 45 |

Table adapted from optimization studies on domino reactions. nih.govacs.org The data highlights the superior performance of the Pd(OAc)₂/PCy₃ system with a strong base like NaOtBu.

An alternative to the one-pot domino strategy is a more controlled, sequential approach. This method involves the stepwise functionalization of the two bromine atoms, which can be advantageous for creating unsymmetrical derivatives or when the domino reaction is not feasible. uni-rostock.deresearchgate.net This approach often relies on the differential reactivity of the C-Br bonds or controlling reaction conditions to favor monosubstitution before proceeding to the second coupling. wuxibiology.com

A common sequential strategy involves an initial palladium-catalyzed Suzuki coupling reaction. uni-rostock.deresearchgate.net In this step, one of the bromine atoms of this compound is selectively coupled with an arylboronic acid. This creates a 2-aryl-3-bromoquinoxaline intermediate. This intermediate can then be isolated and subjected to a second, different palladium-catalyzed reaction, such as a Buchwald-Hartwig amination or another C-C coupling reaction, at the remaining C-Br bond. uni-rostock.de This two-step pathway allows for greater control over the final structure and can overcome some of the substrate limitations encountered in the one-pot domino process. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling in Aminoquinoxaline Derivative Synthesis

Palladium-catalyzed C-N cross-coupling, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. rsc.org This reaction is instrumental in synthesizing a wide range of amino-substituted quinoxalines from this compound. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the bromoquinoxaline. mdpi.com

The synthesis of 2,3-diaminoquinoxaline derivatives can be achieved through this method. researchgate.net The reactivity of the two bromine atoms can sometimes be controlled to achieve selective mono- or di-amination. The choice of catalyst system, including the specific palladium precursor and phosphine ligand, is critical for the success of these reactions. mdpi.com For instance, bulky electron-rich phosphine ligands can enhance the rate of amination.

The scope of the Buchwald-Hartwig amination is broad, accommodating a variety of amines, including primary and secondary alkyl and aryl amines. This versatility allows for the synthesis of a diverse library of aminoquinoxaline derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Palladium-Catalyzed C-N Cross-Coupling Reactions

| Starting Material | Amine | Catalyst System | Product | Yield (%) | Reference |

| This compound | Secondary amines | Pd(OAc)₂/SPhos | Indolo[2,3-b]quinoxalines | Good | chim.it |

| 2-Arylquinoxaline dibromo derivative | Primary amines | Not specified | Indoloquinoxalines | Not specified | researchgate.net |

| Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂/BINAP or DavePhos | Amino-substituted quinolines | up to 77 | mdpi.com |

| Aryl halides | Diarylamines | Palladium catalyst | Diarylamines | Not specified | rsc.org |

Other Metal-Catalyzed Transformations Initiated by this compound

While palladium catalysis dominates the functionalization of this compound, other transition metals also play a significant role in mediating its transformations.

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based methods for forming C-N and C-O bonds. beilstein-journals.org These reactions have been employed in the synthesis of various quinoxaline derivatives. For example, copper catalysis can be used for the intramolecular C-N coupling to form heterocyclic rings.

Research has shown that copper(I) iodide (CuI) can catalyze the reaction of 2-bromo-3-trifluoroacetamidoquinoxaline with 1-alkynes to produce 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines in good to high yields. thieme-connect.com This reaction proceeds in the presence of a phosphine ligand and a base, demonstrating the utility of copper in constructing fused heterocyclic systems from functionalized quinoxaline precursors.

Iron and niobium-based catalysts have emerged as more sustainable and cost-effective alternatives to precious metal catalysts. mdpi.comd-nb.info Iron-catalyzed cross-coupling reactions, for instance, have gained significant attention for their ability to form C-C and C-N bonds. nih.gov While specific examples of iron and niobium-catalyzed reactions directly on this compound are less common in the provided context, the broader field of iron catalysis suggests potential applicability. researchgate.net For example, iron salts can catalyze the coupling of alkyl halides with aryl Grignard reagents. nih.gov

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been utilized as a non-toxic cyanide source for the cyanation of aryl halides, a reaction that could potentially be adapted for this compound to synthesize dinitrile derivatives. soran.edu.iq Niobium oxides have shown catalytic activity in various oxidation and photocatalytic reactions, suggesting potential for unique transformations of the quinoxaline core. d-nb.infoscientiaplena.org.br

Nucleophilic Substitution Reactions of this compound

The electron-deficient nature of the quinoxaline ring, further enhanced by the two bromine atoms, makes this compound susceptible to nucleophilic substitution reactions. ksu.edu.sa In these reactions, a nucleophile replaces one or both of the bromine atoms. byjus.com

A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, leading to a wide range of substituted quinoxalines. The reaction conditions, such as solvent and temperature, can influence the outcome, allowing for either mono- or di-substitution. For example, the reaction with ammonia (B1221849) or primary amines can lead to the formation of 2-amino-3-bromoquinoxaline or 2,3-diaminoquinoxalines. thieme-connect.com

The reactivity of the bromine atoms in nucleophilic substitution is a key feature of this compound's synthetic utility, providing a straightforward route to functionalized quinoxalines without the need for a metal catalyst in some cases.

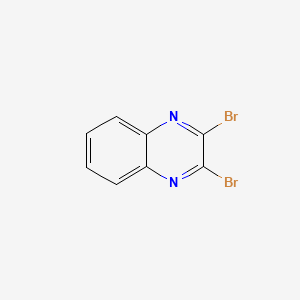

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZDMKSVSNFQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347771 | |

| Record name | 2,3-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23719-78-0 | |

| Record name | 2,3-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dibromoquinoxaline and Its Key Derivatives

Amination Reactions (e.g., with Ammonia)

Amination reactions of this compound provide a pathway to introduce nitrogen-containing functional groups, which are pivotal in the synthesis of various biologically active compounds and functional materials. The bromine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution by ammonia (B1221849) and other amines.

The direct amination of this compound with ammonia can be challenging due to the potential for over-alkylation and the formation of complex mixtures. However, under controlled conditions, it is possible to achieve the substitution of one or both bromine atoms. Palladium-catalyzed amination reactions have emerged as a powerful tool for the selective formation of C-N bonds. researchgate.net

The use of specific palladium catalysts and ligands can influence the outcome of the reaction, favoring the formation of mono- or di-aminoquinoxalines. For instance, the choice of phosphine (B1218219) ligands in a palladium-catalyzed system can be critical in achieving high selectivity for the primary amine. researchgate.net The reaction conditions, such as solvent, temperature, and the concentration of ammonia, are key parameters that need to be optimized to obtain the desired product in good yield. researchgate.netu-tokyo.ac.jp

While direct amination with ammonia can be complex, alternative strategies often involve reacting this compound with other amine nucleophiles to synthesize a wide array of derivatives. For example, palladium-catalyzed cross-coupling reactions with various primary and secondary amines have been successfully employed to synthesize a range of N-substituted quinoxalines. rsc.orgresearchgate.netchim.it

Detailed research has shown that palladium-catalyzed reactions of this compound with anilines and aliphatic amines can proceed efficiently. rsc.org The choice of catalyst system, often a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as dppf, is crucial for the success of these transformations. rsc.org These reactions typically require a base, such as sodium tert-butoxide, to facilitate the C-N bond formation.

Table 1: Examples of Amination Reactions of Quinoxaline Derivatives

| Reactant | Amine | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 2,3-Dichloroquinoxaline (B139996) | Aniline (B41778) | Acetonitrile | Reflux, 40h | N,N'-diarylquinoxaline-2,3-diamine | 68 | |

| 2,3-Dichloroquinoxaline | p-Toluidine | Acetonitrile | Reflux, 30h | N,N'-diarylquinoxaline-2,3-diamine | 74 | |

| 2-Arylquinoxaline dibromo derivative | Primary Amines | Pd-catalyzed | - | Indoloquinoxalines | up to 98 | researchgate.net |

Advanced Derivatization and Functionalization Pathways from 2,3 Dibromoquinoxaline

Synthesis of Indolo[2,3-b]quinoxaline Scaffolds

The indolo[2,3-b]quinoxaline core is a prominent structural motif found in numerous biologically active compounds. The synthetic strategies to access this scaffold from 2,3-dibromoquinoxaline are of considerable interest due to the potential for creating diverse molecular libraries for drug discovery.

Regioselective Synthesis Strategies from this compound

The regioselective synthesis of indolo[2,3-b]quinoxalines from this compound has been a subject of extensive research. One-pot procedures involving palladium-catalyzed Buchwald-Hartwig amination followed by direct C-H bond functionalization have been developed. researchgate.net This approach allows for the reaction of this compound with secondary amines to form fused indole (B1671886) derivatives. researchgate.net

Another effective two-step method involves the Suzuki cross-coupling of this compound with 2-bromophenylboronic acid. This is followed by an annulation step achieved through a double C-N coupling reaction with various amines, leading to the formation of fluorescent indolo[2,3-b]quinoxalines. researchgate.net These methods offer a high degree of control over the final structure, which is crucial for establishing structure-activity relationships.

A domino reaction sequence provides another powerful tool for the regioselective synthesis of functionalized indoles. This palladium-catalyzed process combines an intermolecular amination with an intramolecular direct arylation, and has proven effective even with less expensive 1,2-dichloroarenes as starting materials. researchgate.net

Comparison with Alternative Synthetic Routes for Indolo[2,3-b]quinoxalines (e.g., cyclocondensation of isatin (B1672199) with o-phenylenediamine)

The traditional and most widely used method for synthesizing the 6H-indolo[2,3-b]quinoxaline core involves the condensation reaction between isatin or its derivatives and o-phenylenediamine. smolecule.comevitachem.comrsc.org This reaction is typically carried out in an acidic medium like glacial acetic acid under reflux conditions. smolecule.commdpi.comvulcanchem.com

While this classical approach is straightforward, it has limitations, particularly when using unsymmetrical starting materials, which can lead to the formation of regioisomeric mixtures. researchgate.netnih.gov In contrast, the methods starting from this compound often provide a higher degree of regioselectivity. researchgate.netresearchgate.net

Modern variations of the isatin condensation method have focused on greener approaches. For instance, using benzyltriethylammonium chloride as a phase-transfer catalyst in water has been shown to be an effective and environmentally friendly protocol. smolecule.com Another novel approach utilizes fresh aqueous orange peel extract as both the solvent and catalyst, enabling the reaction to proceed at room temperature. smolecule.com

| Synthetic Route | Starting Materials | Key Features | Advantages | Limitations |

| From this compound | This compound, secondary amines or boronic acids | Palladium-catalyzed cross-coupling and C-H activation | High regioselectivity, access to fluorescent derivatives | May require specialized catalysts and conditions |

| Cyclocondensation | Isatin, o-phenylenediamine | Acid-catalyzed condensation | Simple, well-established | Can produce regioisomeric mixtures with unsymmetrical reactants |

Synthesis of Other Fused Heterocycles and Polycyclic Systems

The reactivity of this compound extends beyond the synthesis of indolo[2,3-b]quinoxalines, enabling the construction of a variety of other complex heterocyclic systems.

Pyridopyrazino[2,3-b]indoles

The synthesis of pyridopyrazino[2,3-b]indoles represents a significant extension of the derivatization pathways from quinoxaline-based precursors. While direct synthesis from this compound is a developing area, related structures like pyrido[2,3-b]indoles have been synthesized through palladium-catalyzed amidation and cyclization reactions. rsc.org These methods provide access to biologically and pharmaceutically active core structures. rsc.org

Heteroannulated Indolopyrazines

A convenient approach for the synthesis of heteroannulated indolopyrazines, specifically smolecule.comCurrent time information in Bangalore, IN.oxadiazolo[3',4':5,6]pyrazino[2,3-b]indoles, has been developed. nih.govacs.org This method is based on a domino reaction involving a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. nih.govacs.org This strategy allows for the introduction of various aryl substituents, leading to a diverse range of polycyclic systems with interesting photophysical properties. nih.govacs.org

Academic Research Applications of 2,3 Dibromoquinoxaline Derivatives

Innovations in Materials Science and Optoelectronics

The electron-deficient nature of the quinoxaline (B1680401) ring system makes its derivatives promising candidates for applications in materials science, particularly in the field of optoelectronics. nih.govbohrium.comresearchgate.net Their thermal stability and electron-accepting properties are highly desirable for use in electronic devices. researchgate.net

Quinoxaline derivatives have been extensively investigated for their use in various layers of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting properties and thermal stability. nih.govbohrium.comresearchgate.netgoogle.com

One of the most common applications of quinoxaline derivatives in OLEDs is as electron-transporting materials. nih.govbohrium.comresearchgate.netgoogle.com The electron-deficient pyrazine (B50134) ring within the quinoxaline structure facilitates the acceptance and transport of electrons from the cathode towards the emissive layer. researchgate.net This efficient electron transport is crucial for achieving charge balance within the OLED, which is a key factor for high device efficiency and longevity. The high thermal stability of quinoxaline derivatives also contributes to the operational stability of the OLED device. researchgate.netchemrxiv.org

Quinoxaline derivatives have shown particular promise as host materials for phosphorescent OLEDs (PhOLEDs), especially for deep-red emitters. scispace.comrsc.org In PhOLEDs, both singlet and triplet excitons can contribute to light emission, leading to potentially higher quantum efficiencies compared to fluorescent OLEDs. ossila.com A suitable host material for a phosphorescent emitter must have a high triplet energy to effectively confine the triplet excitons on the guest emitter and prevent energy back-transfer.

Diphenylquinoxaline derivatives have been successfully employed as acceptor moieties in bipolar host materials for red PhOLEDs. scispace.comrsc.org By combining the electron-transporting quinoxaline unit with a hole-transporting moiety, a bipolar host material can be created that facilitates balanced charge injection and transport to the emissive layer. chemrxiv.orgscispace.comchemrxiv.orgresearchgate.net This balanced charge flux is critical for achieving high efficiency and reducing efficiency roll-off at high brightness in PhOLEDs. Quinoxaline-based host materials have been used to fabricate highly efficient deep-red PhOLEDs. scispace.comrsc.orgrsc.orgnih.govchemrxiv.orgst-andrews.ac.uk

Table 3: Applications of Quinoxaline Derivatives in OLEDs

| OLED Layer | Function of Quinoxaline Derivative | Key Properties | Reference |

|---|---|---|---|

| Electron Transporting Layer (ETL) | Electron transport | High electron mobility, thermal stability | nih.govbohrium.comresearchgate.netgoogle.com |

| Emitting Layer (EML) | Host or Emitter | Tunable emission, good charge carrier properties | google.comossila.com |

| Host for Deep-Red PhOLEDs | Host material | High triplet energy, bipolar charge transport | scispace.comrsc.orgrsc.orgnih.govchemrxiv.orgst-andrews.ac.uk |

Contributions to Supramolecular Chemistry

Building Blocks for Molecular Recognition and Host-Guest Systems

The electron-deficient nature of the quinoxaline ring system, coupled with the ability to introduce various functional groups at the 2 and 3 positions, makes 2,3-dibromoquinoxaline derivatives excellent starting materials for the synthesis of host molecules designed for molecular recognition. These hosts can selectively bind to specific guest molecules through a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.

Furthermore, 2,3-disubstituted quinoxaline derivatives are integral components in the construction of cavitands, which are synthetic host molecules with well-defined cavities. tandfonline.comnih.gov These cavitands can encapsulate guest molecules, leading to the formation of stable host-guest complexes. nih.gov The quinoxaline walls of these cavitands contribute to the rigidity of the host structure and can engage in π-π stacking interactions with aromatic guests. iucr.org The size and shape of the cavity can be systematically altered, allowing for the selective recognition of a variety of guest molecules. tandfonline.com

Table 1: Examples of 2,3-Disubstituted Quinoxaline Derivatives in Host-Guest Systems

| Host Molecule Type | Guest Molecule(s) | Key Interactions | Application |

|---|---|---|---|

| Quinoxaline Oligopyrroles | Fluoride, Acetate, Cyanide | Hydrogen Bonding | Anion Sensing |

| Quinoxaline-based Cavitands | Benzonitrile | C-H···π, C-H···N, Dispersion | Molecular Recognition |

| Quinoxalinebis(sulfonamide) Receptors | F⁻, OAc⁻, CN⁻, H₂PO₄⁻ | Hydrogen Bonding, Deprotonation | Anion Probes |

| Tetra-quinoxaline-based Cavitand | Benzonitrile | C-H···π, C-H···N | Supramolecular Chemistry |

Components in Self-Assembly and Self-Organization Processes

The planar and rigid nature of the quinoxaline scaffold makes its derivatives valuable components in the design of molecules that can undergo self-assembly and self-organization to form highly ordered supramolecular structures. rsc.org By carefully engineering the molecular structure, it is possible to direct the assembly of these molecules into various architectures, such as liquid crystals, foldamers, and nanotubes. rsc.orgnih.gov

Quinoxaline derivatives have been successfully employed as mesogens in the formation of liquid crystalline phases. rsc.org The introduction of flexible side chains at the periphery of the rigid quinoxaline core allows for the fine-tuning of the intermolecular interactions that drive the formation of different mesophases. The structure-property relationships in these systems are of significant interest for applications in organic electronic devices. rsc.org

In the field of foldamers, which are synthetic oligomers that adopt well-defined secondary structures, quinoline (B57606) and by extension, quinoxaline-based units have been used to create helical and other complex conformations. uwaterloo.camdpi.com The self-assembly of these foldamers can be triggered by various stimuli, leading to the formation of higher-order structures with specific functions. nih.govuwaterloo.ca For example, the self-assembly of quinoxaline-substituted organic photothermal molecules has been shown to create textured surfaces that enhance light-trapping efficiency for solar-thermal conversion. nih.gov

The propensity of quinoxaline derivatives to engage in π-π stacking interactions is a key driving force in their self-assembly. beilstein-journals.org This has been exploited in the formation of supramolecular chains and other extended networks. iucr.org The ability to program the self-assembly of these molecules through molecular design opens up possibilities for the creation of novel materials with tailored optical and electronic properties. case.edu

Table 2: Self-Assembly of 2,3-Disubstituted Quinoxaline Derivatives

| Molecular System | Assembled Structure | Driving Forces | Potential Application |

|---|---|---|---|

| Quinoxaline-based Liquid Crystals | Various Mesophases | Intermolecular Interactions | Organic Electronics |

| Oligoquinoline Foldamers | Helical Dimers, Complexes | Hydrogen Bonding, π-π Stacking | Supramolecular Chemistry |

| Quinoxaline-Substituted Photothermal Molecules | Textured Surfaces | Molecular Packing | Solar-Thermal Conversion |

| Tetra-quinoxaline-based Cavitands | Supramolecular Chains | C-H···π, C-H···N Interactions | Nanostructured Materials |

Theoretical and Computational Investigations on 2,3 Dibromoquinoxaline and Its Derivatives

Quantum Chemical Methods

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of quinoxaline (B1680401) systems. These methods allow for the detailed exploration of molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study quinoxaline derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net Calculations are often performed using functionals like B3LYP combined with various basis sets, such as 6-311G(d,p) or cc-pVDZ, to optimize molecular geometries and predict electronic and spectroscopic properties. researchgate.netd-nb.inforesearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Egap), a critical parameter for assessing molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily excited, which is a desirable characteristic for applications in organic electronics like photovoltaic cells and light-emitting diodes. nih.govthaiscience.info DFT calculations are a primary tool for determining these energy levels. For instance, studies on 2,3-diphenylquinoxaline (B159395) derivatives have shown how the distribution of HOMO and LUMO levels across the molecular backbone influences their conductive properties. d-nb.inforesearchgate.net Compounds with high-lying HOMO orbitals and low-lying LUMO orbitals are often good candidates for ambipolar materials, capable of transporting both holes and electrons. d-nb.info

Table 1: Representative Calculated HOMO-LUMO Energies and Band Gaps for Quinoxaline Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |

|---|---|---|---|---|

| Derivative 1 | B3LYP/cc-pVDZ | -5.60 | -3.04 | 2.56 |

| Derivative 2 | B3LYP/cc-pVDZ | -5.83 | -3.16 | 2.67 |

| Derivative 3 | B3LYP/6-311G(d,p) | -6.50 | -2.80 | 3.70 |

| Derivative 4 | B3LYP/6-311++G(d,p) | -7.02 | -3.15 | 3.87 |

Note: The data presented are illustrative values based on published research on various quinoxaline derivatives and are not specific to 2,3-Dibromoquinoxaline itself. researchgate.netd-nb.info

Quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energy values, providing further insights into the molecule's reactivity. researchgate.netmaterialsciencejournal.org

Computational methods are extensively used to predict and interpret spectroscopic data. Time-Dependent DFT (TD-DFT) is particularly effective for simulating Ultraviolet-Visible (UV-Vis) absorption spectra, which provides information about electronic transitions within a molecule. researchgate.netsharif.edu

For quinoxaline derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. vixra.org For example, in a study of a 2,3-diphenylquinoxaline derivative, the absorption maximum (λmax) observed around 250 nm was attributed to a π-π* transition, while a band at 348 nm was suggested to be from an n-π* transition. vixra.org Theoretical calculations can predict the wavelengths of these transitions and the corresponding oscillator strengths, which aids in the assignment of experimental spectral bands. d-nb.info

Similarly, DFT calculations can accurately predict vibrational frequencies, which are measured experimentally using Fourier-Transform Infrared (FTIR) spectroscopy. semanticscholar.org The calculated vibrational spectrum can be compared with the experimental FTIR spectrum to confirm the molecular structure and identify characteristic functional groups. materialsciencejournal.org For instance, the characteristic stretching frequency of a carbonyl group in a quinoxaline derivative was identified near 1689 cm-1 through FTIR spectroscopy, a value that can be validated by computational predictions. vixra.org

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima for a Quinoxaline Derivative

This table is interactive. Click on the headers to sort the data.

| Transition Type | Calculated λmax (nm) (TD-DFT) | Experimental λmax (nm) |

|---|---|---|

| π-π* | 245 | 250 |

| n-π* | 340 | 348 |

Note: The data is illustrative, based on findings for substituted quinoxalines. vixra.org

The spatial distribution of the HOMO and LUMO orbitals provides critical information about the sites of electrophilic and nucleophilic attack, respectively. In many quinoxaline derivatives, both the HOMO and LUMO are delocalized over the π-conjugated system of the molecular backbone. d-nb.info This delocalization is essential for efficient charge transport in electronic devices.

Furthermore, computational analyses like Natural Bond Orbital (NBO) analysis can elucidate intramolecular charge transfer (ICT) interactions. rsc.org ICT occurs when electron density moves from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This phenomenon is crucial for the photophysical properties of many organic molecules, including their luminescence. vixra.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events. rsc.org The analysis of orbital overlaps can reveal the pathways for charge transfer within the molecule, explaining how substitutions on the quinoxaline ring can tune its electronic and optical properties. nih.govchemrxiv.org

Density Functional Theory (DFT) Calculations

Mechanistic Insights through Computational Studies of Reaction Pathways

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the most probable reaction pathway. scispace.com

For quinoxaline chemistry, computational studies can provide insights into synthesis and reactivity. For example, in the synthesis of a quinoxaline derivative via a cycloaddition reaction, DFT was used to propose a detailed reaction mechanism. scispace.com The calculations showed that the energy difference between the HOMO of one reactant and the LUMO of the other was large, indicating that the reaction would be slow under normal conditions and would require catalysis or other energetic input, which was consistent with experimental observations. scispace.com

In another study, the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives was evaluated computationally. nih.govrsc.org Thermodynamic and kinetic calculations were performed to assess the radical scavenging capabilities of these compounds. The studies determined the rate constants for reactions with hydroxyl radicals, identifying the specific reaction pathways (e.g., hydrogen atom transfer, radical adduct formation) that contribute to the antioxidant effect. nih.gov Such computational mechanistic studies are vital for the rational design of new molecules with specific desired reactivity. d-nb.info

Green Chemistry Approaches in the Synthesis of 2,3 Dibromoquinoxaline and Quinoxaline Derivatives

Principles of Green Chemistry in Heterocyclic Synthesis

The synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal and materials chemistry, is undergoing a paradigm shift towards sustainability. preprints.orgnih.gov Green chemistry principles are integral to this transformation, emphasizing the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua Key principles applied in modern heterocyclic synthesis, including that of quinoxalines, involve:

Waste Prevention: Designing syntheses to minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of toxic and environmentally harmful solvents in favor of greener alternatives like water, ethanol (B145695), or bio-based solvents. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies like microwave and ultrasound irradiation. dntb.gov.uanih.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depletable petrochemicals.

Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. Recyclable solid acid catalysts and nanocatalysts are gaining prominence in quinoxaline (B1680401) synthesis for their environmental benefits. nih.gov

These principles guide the development of new synthetic routes that are not only efficient but also environmentally responsible, addressing the growing need for sustainable practices in the chemical industry. nih.govnih.gov

Utilization of Eco-Friendly Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile and often toxic organic solvents has led to significant environmental concerns, driving research into benign alternatives. mdpi.com

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost. semanticscholar.org Its unique physical and chemical properties can also lead to different reactivity and selectivity compared to organic solvents. The synthesis of quinoxaline derivatives in aqueous media has been shown to be highly effective, often proceeding in high yields without the need for a catalyst. semanticscholar.org For instance, the condensation of various 1,2-diamines with 1,2-dicarbonyl compounds proceeds efficiently in water at room temperature, with the product often precipitating directly from the reaction mixture, simplifying purification. semanticscholar.org In some cases, the use of a surfactant-type Brønsted acid catalyst in water can further enhance reaction rates and yields. sphinxsai.com

Table 1: Synthesis of 2,3-Diphenylquinoxaline (B159395) in Various Solvents under Ultrasound Irradiation

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | CH3CN | 60 | 97 |

| 2 | EtOAc | 60 | 97 |

| 3 | CH2Cl2 | 60 | 93 |

| 4 | DMSO | 60 | 92 |

| 5 | 1,4-Dioxane | 60 | 91 |

| 6 | THF | 60 | 85 |

| 7 | DMF | 60 | 84 |

| 8 | H2O | 60 | 42 |

| 9 | EtOH | 60 | 98 |

| 10 | MeOH | 60 | 96 |

| Source: Data compiled from a study on catalyst-free synthesis under ultrasound. scielo.br |

Beyond water, research is expanding into other sustainable solvents, particularly those derived from biomass. core.ac.uk Bio-based solvents like ethanol, glycerol, and newer alternatives such as Cyrene™ (dihydrolevoglucosenone) are gaining attention. dntb.gov.uarsc.orgnih.gov Ethanol, a readily available and renewable solvent, has been successfully used in the synthesis of quinoxalines, often providing excellent yields under mild conditions, especially when coupled with energy-efficient techniques. scielo.br Cyrene™, derived from cellulose (B213188), is a biodegradable, non-toxic dipolar aprotic solvent that is being explored as a sustainable substitute for conventional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in various organic reactions, including those leading to bioactive molecules. rsc.orgnih.gov While broad applicability is being established, specific examples in quinoxaline synthesis highlight the potential for these solvents to significantly reduce the environmental impact of heterocyclic compound production. mdpi.com

Energy-Efficient Synthesis Techniques

Reducing energy consumption is a core tenet of green chemistry. The adoption of alternative energy sources like ultrasonic and microwave irradiation can dramatically accelerate reaction rates, shorten reaction times, and often improve product yields and purity compared to conventional heating methods. nih.gov

Ultrasound-assisted organic synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. researchgate.net This phenomenon enhances mass transfer and accelerates chemical reactions. This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages over traditional methods, such as dramatically reduced reaction times (from hours to minutes) and improved yields, often under catalyst-free conditions at room temperature. scielo.brscispace.comijiset.com The condensation of various 1,2-diamines and 1,2-dicarbonyl compounds in ethanol under ultrasonic irradiation proceeds rapidly to give excellent yields of the corresponding quinoxalines. scielo.brresearchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 2,3-Diphenylquinoxaline

| Method | Conditions | Time | Yield (%) |

| Conventional | Ethanol, Reflux | 30 min | 51 |

| Ultrasound | Ethanol, Room Temp. | 8 min | 97 |

| Source: Data compiled from studies on green synthesis approaches. ijiset.com |

Microwave irradiation is another powerful tool for green synthesis, providing rapid and uniform heating of the reaction mixture. scispace.com This leads to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher yields and cleaner products with fewer side reactions. e-journals.inacs.org Microwave-assisted synthesis of quinoxalines has been extensively reported, with many protocols operating under solvent-free conditions or using a minimal amount of a high-boiling, polar solvent like dimethyl sulfoxide (B87167) (DMSO). scispace.come-journals.in For example, the condensation of various diamines and α-dicarbonyls can be achieved in just a few minutes with excellent yields by exposure to microwave irradiation, sometimes on a solid support like acidic alumina, which can also act as a catalyst. scispace.comresearchgate.net This combination of a green catalyst and an energy-efficient heating method represents a significant advancement in the sustainable synthesis of these important heterocycles. scispace.com

Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Diamine | Dicarbonyl | Time (min) | Yield (%) |

| Benzene-1,2-diamine | Benzil | 3 | 96 |

| 4-Methylbenzene-1,2-diamine | Benzil | 3 | 96 |

| 4,5-Dimethylbenzene-1,2-diamine | Benzil | 3 | 97 |

| 4-Nitrobenzene-1,2-diamine | Benzil | 3 | 91 |

| Pyridine-2,3-diamine | Benzil | 3 | 93 |

| Benzene-1,2-diamine | Phenylglyoxal monohydrate | 3 | 94 |

| Source: Data compiled from a study on benign approaches for microwave-assisted synthesis. scispace.com |

Development of Recyclable Catalytic Systems

The shift towards environmentally benign chemical processes has spurred significant research into the development of recyclable catalytic systems. In the context of quinoxaline synthesis, this involves moving away from traditional homogeneous acid catalysts, which are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. Recyclable catalysts, particularly solid acid catalysts, offer a promising alternative by simplifying product purification, reducing catalyst consumption, and enabling continuous flow processes. These catalysts are designed to be easily recovered and reused over multiple reaction cycles without a significant loss of activity, thereby enhancing the economic and environmental viability of the synthetic process.

Heterogeneous Catalysts (e.g., Cellulose Sulfuric Acid)

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This physical distinction allows for straightforward separation by filtration, a significant advantage over their homogeneous counterparts. Among the various solid acid catalysts, those derived from renewable resources are gaining considerable attention.

Cellulose sulfuric acid (CSA) has emerged as a highly effective, biodegradable, and recyclable solid acid catalyst for the synthesis of quinoxaline derivatives. nih.govnih.gov Prepared by the sulfonation of cellulose, a readily available and inexpensive biopolymer, CSA functions as an efficient and environmentally friendly proton source. nih.gov Its application aligns with the core principles of green chemistry by utilizing a renewable feedstock and minimizing the generation of hazardous waste.

The synthesis of quinoxaline derivatives using cellulose sulfuric acid is typically achieved through the condensation reaction of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov Research has demonstrated that these reactions can be carried out under mild conditions, often at room temperature, and in green solvents such as water and ethanol, further enhancing the eco-friendly nature of the process. nih.gov Moreover, solvent-free approaches, involving the simple grinding of reactants with the catalyst at room temperature, have also been successfully employed. nih.govijiset.com

Table 1: Recyclability of Cellulose Sulfuric Acid in the Synthesis of a Quinoxaline Derivative

| Run | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

| This table presents representative data on the recyclability of cellulose sulfuric acid in the synthesis of a model quinoxaline derivative. The reaction demonstrates high yields maintained over five consecutive uses of the same catalyst batch. |

The research findings highlight several key advantages of using cellulose sulfuric acid as a heterogeneous catalyst in quinoxaline synthesis:

High Yields: The reactions consistently produce high yields of the desired quinoxaline products. nih.gov

Mild Reaction Conditions: The ability to perform the synthesis at room temperature reduces energy consumption. nih.govnih.gov

Green Solvents: The use of water and ethanol as solvents avoids the need for hazardous organic solvents. nih.gov

Easy Work-up: The solid nature of the catalyst allows for simple filtration to separate it from the product, simplifying the purification process. nih.gov

Catalyst Reusability: The catalyst can be recycled and reused multiple times, making the process more economical and sustainable. nih.govnih.gov

While the direct application of cellulose sulfuric acid for the synthesis of 2,3-Dibromoquinoxaline has not been specifically detailed, the successful synthesis of a wide range of quinoxaline derivatives using this green methodology suggests its potential for extension to halogenated quinoxalines. Future research in this area could focus on adapting these protocols for the synthesis of this compound, contributing to the development of more sustainable routes for this important chemical compound.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for 2,3-Dibromoquinoxaline Functionalization

The transformation of the this compound core into more complex molecules is central to its utility. While traditional nucleophilic aromatic substitution (SNAr) reactions have been widely employed, future research is increasingly focused on more sophisticated and efficient catalytic methods. The reactivity of the two chlorine atoms in the analogous 2,3-dichloroquinoxaline (B139996) (DCQX) provides a model for the potential of this compound as a versatile electrophilic partner in SNAr reactions, allowing for controlled mono- or di-substitution to create a variety of derivatives.

Modern synthetic chemistry is moving towards transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds with high precision and functional group tolerance. Methodologies such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings are being adapted for the functionalization of haloquinoxalines. A key area of emerging research is the development of site-selective reactions, enabling the differential functionalization of the C2 and C3 positions. This can be achieved by leveraging subtle differences in the electronic environment of the two C-Br bonds or by employing sterically demanding catalysts and reactants.

Furthermore, direct C-H bond activation and functionalization of the quinoxaline (B1680401) core, a topic of considerable recent interest, presents another frontier. rsc.orgresearchgate.net While much of this research has focused on quinoxalin-2(1H)-ones, the principles can be extended to derivatives of this compound. rsc.orgnih.gov Three-component tandem reactions and photoredox catalysis are also emerging as powerful tools for introducing novel functionalities, such as trifluoroalkyl groups, onto the quinoxaline scaffold under mild conditions. nih.gov These advanced methods promise more efficient, atom-economical, and environmentally friendly routes to novel quinoxaline derivatives. rsc.org

Advanced Functional Materials Development from this compound Building Blocks

The rigid, planar, and electron-deficient nature of the quinoxaline ring system makes it an excellent candidate for the development of advanced functional materials. wiley.commacroarc.org Derivatives of this compound are key precursors for synthesizing materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. benthamscience.comgoogle.com

By replacing the bromine atoms with various aromatic or heterocyclic moieties through cross-coupling reactions, researchers can fine-tune the electronic and photophysical properties of the resulting molecules. For instance, the synthesis of donor-acceptor (D-A) type molecules, where the electron-accepting quinoxaline core is linked to electron-donating groups, can lead to materials with strong intramolecular charge transfer (ICT) characteristics. researchgate.net These D-A compounds often exhibit interesting photophysical properties, including fluorescence and solvatochromism. researchgate.net

Research into 2,3-di(thiophen-2-yl)quinoxaline amine derivatives has shown their potential as yellow-blue fluorescent materials with good thermal stability. researchgate.net The HOMO and LUMO energy levels of these materials can be tuned, making them suitable as solid-state emitters and ambipolar charge transport materials in optoelectronic devices. researchgate.net Similarly, fusing the quinoxaline core with other heterocyclic systems, such as indole (B1671886) to form indolo[2,3-b]quinoxalines, has yielded materials for deep-red OLEDs and chemical sensors. benthamscience.com The future in this field lies in using this compound to construct increasingly complex and conjugated systems, including polymers and dendrimers, for high-performance electronic applications. mdpi.com

Targeted Medicinal Chemistry Research on Novel this compound Derivatives

Quinoxaline derivatives are recognized for their wide spectrum of biological activities, making them privileged scaffolds in drug discovery. researchgate.net The functionalization of this compound allows for the systematic exploration of the chemical space around the quinoxaline core to develop new therapeutic agents. researchgate.netsapub.orgekb.eg The resulting derivatives have been investigated for a range of activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govnih.govnih.gov

In the realm of antimicrobial research, novel quinoxaline derivatives have shown activity against various bacterial and fungal strains. nih.govresearchgate.net For example, derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) have been synthesized and evaluated for their antibacterial and antifungal effects, with certain substitutions leading to high activity against Gram-positive bacteria or broad-spectrum antifungal action. nih.govresearchgate.net

The anticancer potential of quinoxaline derivatives is also a major focus. nih.gov Compounds derived from the functionalization of dihaloquinoxalines have demonstrated cytotoxic effects against human cancer cell lines. nih.gov Research has targeted specific biological pathways, such as the inhibition of c-Met kinase, a receptor associated with poor prognosis in several cancers. nih.gov Furthermore, novel 2,3-disubstituted quinoxalines have shown significant promise as antileishmanial and antitrypanosomal agents, indicating their potential for treating neglected tropical diseases. nih.gov

Future medicinal chemistry research will likely focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. The versatility of the this compound starting material allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

| Derivative Class | Targeted Activity | Key Findings | Reference |

|---|---|---|---|

| 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | Anticancer & Antimicrobial | Showed dual activity as a potential anticancer and antimicrobial agent. | nih.gov |

| 2,3-bis(bromomethyl)quinoxaline derivatives | Antimicrobial | A derivative with a 6-position trifluoromethyl group showed high activity against Gram-positive bacteria. | nih.govresearchgate.net |

| Quinoxaline derivatives with methylsulfoxyl/methylsulfonyl groups | Antileishmanial & Antitrypanosomal | Demonstrated high activity against Leishmania amazonensis and Trypanosoma cruzi. | nih.gov |

| Substituted styryl and hydrazide quinoxaline derivatives | Anticancer (c-Met kinase inhibitors) | Some derivatives showed potent inhibition activity against several cancer cell lines, comparable or superior to Doxorubicin. | nih.gov |

Integration of Multiscale Computational and Experimental Studies in Quinoxaline Research

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For quinoxaline derivatives, computational methods, particularly Density Functional Theory (DFT), are providing deep insights into their electronic structure, reactivity, and spectroscopic properties. scispace.comscispace.com These theoretical studies help rationalize experimental findings and guide the design of new molecules with desired characteristics. researchgate.net

Computational studies can predict key parameters for materials science applications, such as HOMO/LUMO energy levels, band gaps, and intramolecular charge transfer, which are crucial for designing efficient organic electronic materials. researchgate.netresearchgate.net For example, theoretical investigations have been used to understand the photophysical properties of novel push-pull quinoxalinone-based chromophores and to predict their nonlinear optical (NLO) response. researchgate.net

In medicinal chemistry, molecular modeling and docking studies are used to predict how novel quinoxaline derivatives interact with biological targets like enzymes or receptors. nih.govrsc.org This allows for a rational approach to drug design, helping to explain observed biological activities and to prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed to assess the drug-likeness of new derivatives early in the discovery process. rsc.org

The future of quinoxaline research will see an even deeper integration of these multiscale computational and experimental approaches. researchgate.net This will enable a more rapid and efficient cycle of design, synthesis, and testing, ultimately accelerating the development of new functional materials and therapeutic agents derived from the versatile this compound building block.

Q & A

Basic: What are the standard synthetic routes for preparing 2,3-Dibromoquinoxaline, and how can intermediates be purified?

This compound is typically synthesized via acid-catalyzed condensation of 1,2-diaminobenzene with dibromobenzil under mild conditions. Pd(OAc)₂ with a bulky phosphine ligand (e.g., P(t-Bu)₃) accelerates amination reactions . Purification involves repeated recrystallization or column chromatography to isolate intermediates and final products . Researchers should monitor reaction progress using TLC and optimize solvent systems (e.g., hexane/ethyl acetate gradients) for chromatographic separation.

Advanced: How can substrate scope limitations in Pd-catalyzed one-pot syntheses of indolo[2,3-b]quinoxalines be addressed?

While Pd-catalyzed one-pot C–N coupling/C–H activation yields indoloquinoxalines efficiently (60–85% yields), steric hindrance from bulky substituents limits substrate diversity . A two-step alternative employs Suzuki coupling followed by Pd-mediated annulation, enabling incorporation of aliphatic amines and aryl groups . To broaden scope, consider modifying ligands (e.g., XPhos for electron-deficient substrates) or using microwave-assisted heating to enhance reactivity.

Basic: What analytical techniques are recommended for characterizing this compound derivatives when physical data (e.g., melting point) are unavailable?

When literature data are incomplete:

- NMR : Use - and -NMR to confirm bromine substitution patterns and aromatic proton integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (287.939 g/mol for C₈H₄Br₂N₂) .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in DCM/hexane mixtures .

Advanced: What mechanistic pathways govern Pd-catalyzed C–N coupling in this compound reactions?

Pd(0)/Pd(II) cycles dominate:

Oxidative Addition : Pd(0) inserts into C–Br bonds of this compound.

Ligand Exchange : Amines or indole derivatives coordinate to Pd.

Reductive Elimination : Forms C–N bonds, regenerating Pd(0) .

Side reactions (e.g., β-hydride elimination) can occur with aliphatic amines; adding Cs₂CO₃ as a base mitigates this by stabilizing intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How do electronic substituents on indolo[2,3-b]quinoxalines influence their photophysical properties?

Electron-donating groups (e.g., 4-methoxyphenyl) raise HOMO energy levels, reducing band gaps (e.g., 2.1 eV for 6-(4-methoxyphenyl)-derivative) and enhancing fluorescence quantum yields . Characterize via cyclic voltammetry (CV) for HOMO/LUMO determination and UV-Vis spectroscopy for λₐ₆ₛₒᵣₚₜᵢₒₙ shifts. Correlate substituent effects using Hammett σ constants.

Basic: How can researchers ensure reproducibility in Pd-catalyzed reactions involving this compound?

- Catalyst Activation : Pre-dry Pd(OAc)₂ at 60°C under vacuum to remove moisture .

- Ligand Ratios : Maintain a 1:2 Pd-to-ligand ratio (e.g., P(t-Bu)₃) to prevent Pd black formation .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen, which deactivates catalysts.

Advanced: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for C–Br bond cleavage. Solvent effects (e.g., DMF vs. THF) can be simulated using the SMD continuum model . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses.

Basic: What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

- Exothermic Reactions : Use jacketed reactors with controlled cooling during bromination.

- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water) .

- Byproduct Formation : Monitor dibromo side products via GC-MS and optimize stoichiometry (e.g., 1.1 eq. dibromobenzil).

Advanced: How can researchers resolve contradictory data on the electrochemical stability of indoloquinoxaline derivatives?

Contradictions often arise from solvent/electrolyte differences. Standardize testing conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.